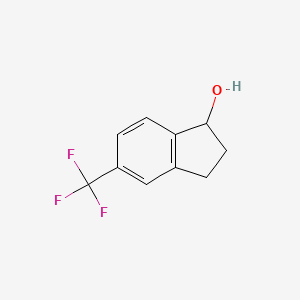

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Übersicht

Beschreibung

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to an indene structure. The trifluoromethyl group is known for its significant electronegativity and ability to influence the physical and chemical properties of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol typically involves the introduction of the trifluoromethyl group into the indene structure. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted indene derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have shown that derivatives of dihydro-1H-indene, including 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. Specific derivatives demonstrated antiproliferative activities with inhibition rates exceeding 50% at concentrations as low as 0.1 µM . Notably, compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups.

Synthesis of Bioactive Compounds

The synthesis of this compound has been achieved through various methods that facilitate the creation of bioactive derivatives. A notable synthetic route involves the reduction of 5-(trifluoromethyl)indan-1-one using sodium borohydride in tetrahydrofuran (THF), yielding high purity and yield (up to 92%) . This efficient synthesis method is crucial for producing compounds for biological evaluation.

Versatile Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of various functionalized compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives suitable for drug development .

Reaction Conditions and Yields

The compound can be synthesized under mild conditions with high yields reported in literature. For example, the reaction conditions include using sodium borohydride in an ice bath followed by purification techniques such as flash chromatography . This efficiency is critical for scaling up production for research and industrial applications.

Evaluation of Antiproliferative Effects

In a study evaluating the antiproliferative effects of various dihydro-1H-indene derivatives, specific compounds based on the this compound framework showed promising results against K562 cell lines (a model for chronic myeloid leukemia). Compounds with specific substitutions on the B ring exhibited inhibition rates up to 83.61%, indicating their potential as therapeutic agents .

Synthetic Pathways

The development of synthetic pathways for producing this compound has been documented extensively. One innovative method involves the Knoevenagel condensation followed by intramolecular Friedel-Crafts acylation to generate the desired compound efficiently . This approach not only simplifies the synthetic route but also reduces costs associated with raw materials and catalysts.

Tables

Wirkmechanismus

The mechanism of action of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

- Trifluoromethane (H-CF3)

- 1,1,1-Trifluoroethane (H3C-CF3)

- Hexafluoroacetone (F3C-CO-CF3)

Comparison: Compared to these similar compounds, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene structure, which provides additional reactivity and potential for functionalization. The presence of the hydroxyl group further enhances its versatility in chemical reactions and applications .

Biologische Aktivität

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a dihydroindene structure, which enhances its lipophilicity and metabolic stability. The presence of the hydroxyl group further contributes to its reactivity and potential biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. The trifluoromethyl group is known to improve binding affinity to viral targets, potentially inhibiting viral replication. In vitro studies have shown that derivatives of this compound can disrupt viral entry or replication mechanisms.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. This modulation can lead to a reduction in pro-inflammatory cytokines, which are key players in various inflammatory diseases.

Anticancer Activity

This compound has shown promise as an anticancer agent. Several studies have reported its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, similar to other known anticancer agents, which disrupts the mitotic spindle formation necessary for cell division.

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for viral replication and inflammation.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways associated with inflammation and cancer progression.

Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound inhibited the replication of specific viruses in vitro. The findings suggested that the compound's structural features are crucial for its antiviral efficacy .

Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Study 3: Anticancer Efficacy

A series of experiments evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis via caspase activation and disrupted microtubule dynamics .

Data Tables

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQUVMBVTFSJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647528 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869725-57-5 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.